molecular formula C18H9ClF5N3OS B4342600 5-[2-chloro-5-(trifluoromethyl)phenyl]-11-(difluoromethyl)-13-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

5-[2-chloro-5-(trifluoromethyl)phenyl]-11-(difluoromethyl)-13-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B4342600
M. Wt: 445.8 g/mol
InChI Key: ZPJGJFHCJWXWHC-UHFFFAOYSA-N
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Description

5-[2-chloro-5-(trifluoromethyl)phenyl]-11-(difluoromethyl)-13-methyl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a tricyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-chloro-5-(trifluoromethyl)phenyl]-11-(difluoromethyl)-13-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one typically involves multi-step organic reactions. The initial steps often include the formation of the tricyclic core, followed by the introduction of halogen atoms through electrophilic aromatic substitution reactions. The reaction conditions usually require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound while minimizing the risk of side reactions and ensuring high purity.

Chemical Reactions Analysis

Types of Reactions

5-[2-chloro-5-(trifluoromethyl)phenyl]-11-(difluoromethyl)-13-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or to convert carbonyl groups to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[2-chloro-5-(trifluoromethyl)phenyl]-11-(difluoromethyl)-13-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: It is studied for its potential biological activity, including its ability to interact with specific enzymes or receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to inhibit certain disease-related pathways.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[2-chloro-5-(trifluoromethyl)phenyl]-11-(difluoromethyl)-13-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-chloro-5-(trifluoromethyl)phenyl]-11-(difluoromethyl)-13-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is unique due to its tricyclic framework and the presence of multiple halogen atoms, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[2-chloro-5-(trifluoromethyl)phenyl]-11-(difluoromethyl)-13-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9ClF5N3OS/c1-7-4-10(15(20)21)26-16-12(7)13-14(29-16)17(28)27(6-25-13)11-5-8(18(22,23)24)2-3-9(11)19/h2-6,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJGJFHCJWXWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)C4=C(C=CC(=C4)C(F)(F)F)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9ClF5N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-chloro-5-(trifluoromethyl)phenyl]-11-(difluoromethyl)-13-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Reactant of Route 2
Reactant of Route 2
5-[2-chloro-5-(trifluoromethyl)phenyl]-11-(difluoromethyl)-13-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Reactant of Route 3
Reactant of Route 3
5-[2-chloro-5-(trifluoromethyl)phenyl]-11-(difluoromethyl)-13-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Reactant of Route 4
5-[2-chloro-5-(trifluoromethyl)phenyl]-11-(difluoromethyl)-13-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Reactant of Route 5
Reactant of Route 5
5-[2-chloro-5-(trifluoromethyl)phenyl]-11-(difluoromethyl)-13-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Reactant of Route 6
Reactant of Route 6
5-[2-chloro-5-(trifluoromethyl)phenyl]-11-(difluoromethyl)-13-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

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